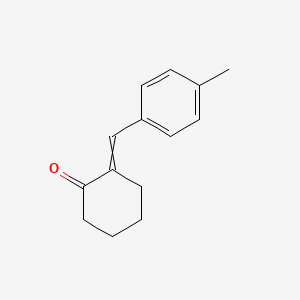

2-(4-Methylbenzylidene)cyclohexanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16O |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

2-[(4-methylphenyl)methylidene]cyclohexan-1-one |

InChI |

InChI=1S/C14H16O/c1-11-6-8-12(9-7-11)10-13-4-2-3-5-14(13)15/h6-10H,2-5H2,1H3 |

InChI Key |

ZMOQPFKSFJYXDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2CCCCC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Methylbenzylidene Cyclohexanone

Claisen-Schmidt Condensation as a Primary Synthetic Route

The Claisen-Schmidt condensation is the reaction between an aldehyde or ketone possessing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. researchgate.net This crossed aldol (B89426) condensation is exceptionally effective for producing 2-(4-methylbenzylidene)cyclohexanone and its derivatives. The reaction can be catalyzed by either bases or acids, with base-catalyzed pathways being more common. The initial product is a β-hydroxycarbonyl compound, which readily undergoes dehydration to yield the final α,β-unsaturated ketone. nih.gov The reaction typically proceeds by forming a nucleophilic enolate from cyclohexanone (B45756), which then attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde (B123495).

Base-catalyzed Claisen-Schmidt condensations are the most frequently employed methods for synthesizing this compound. These approaches utilize a base to deprotonate the α-carbon of cyclohexanone, generating the reactive enolate ion. Various bases and reaction conditions have been explored to maximize the efficiency of this transformation.

Sodium hydroxide (B78521) (NaOH) is a widely used, effective, and economical catalyst for this condensation. researchgate.net In its role as a catalyst, NaOH facilitates the deprotonation of cyclohexanone to form the cyclohexanone enolate. This enolate then acts as a nucleophile, attacking the carbonyl group of 4-methylbenzaldehyde. The subsequent aldol addition product quickly dehydrates under the basic conditions to form the stable, conjugated system of this compound. Studies have shown that the molar ratio of the catalyst can be optimized; for instance, using 20 mol% of solid NaOH has been found to be sufficient to catalyze the reaction effectively, providing yields comparable to using a stoichiometric amount. nih.govresearchgate.net

In recent years, solvent-free reaction conditions have gained significant attention due to their environmental benefits and often enhanced reaction rates. For the synthesis of benzylidene cycloalkanones, a solvent-free approach using solid NaOH as a catalyst and a simple grinding technique has proven to be highly efficient. nih.govresearchgate.net In this method, cyclohexanone, 4-methylbenzaldehyde, and solid NaOH are ground together in a mortar and pestle at room temperature. nih.gov This mechanical activation facilitates the reaction, leading to quantitative yields (typically 96–98%) in a very short reaction time, often as little as five minutes. nih.govresearchgate.net This protocol is noted for its simplicity, reduced environmental impact, and high efficiency compared to many traditional solvent-based methods. nih.gov The effectiveness of NaOH in these conditions has been shown to be superior to other bases like potassium hydroxide (KOH), sodium acetate (B1210297) (NaOAc), and ammonium (B1175870) acetate (NH4OAc). nih.govresearchgate.net

| Catalyst | Catalyst Loading | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| NaOH | 20 mol% | Grinding, 5 min, RT | 98 | nih.govresearchgate.net |

| KOH | 20 mol% | Grinding, 5 min, RT | Lower than NaOH | nih.gov |

| NaOAc | 20 mol% | Grinding, 5 min, RT | Lower than NaOH | nih.gov |

| NH4OAc | 20 mol% | Grinding, 5 min, RT | Lower than NaOH | nih.gov |

Traditionally, the Claisen-Schmidt condensation has been performed in a solvent, with ethanol (B145695) being a common choice. In a typical solvent-based procedure, the reactants (cyclohexanone and 4-methylbenzaldehyde) are dissolved in a solvent like ethanol, and an aqueous solution of a base, such as sodium hydroxide, is added. The reaction mixture is then stirred, often with heating, for a period ranging from a few hours to overnight. prepchem.com While effective, these methods can suffer from drawbacks such as longer reaction times, the need for heating, and lower yields compared to modern solvent-free techniques. researchgate.net The use of organic solvents also presents environmental and disposal challenges. Nevertheless, solvent-based methods are still relevant, particularly in large-scale industrial syntheses where handling solids for grinding may be less practical. prepchem.com

Although less common than base catalysis, acid-catalyzed Claisen-Schmidt condensation is an alternative route for the synthesis of this compound. In this approach, a proton source catalyzes the reaction, typically by protonating the carbonyl oxygen of cyclohexanone, which facilitates its tautomerization to the enol form. The enol then acts as the nucleophile, attacking the protonated aldehyde. Catalysts such as dry hydrogen chloride (HCl) or Lewis acids like aluminum chloride (AlCl₃) can be used. nih.gov More recently, solid acid catalysts like heteropoly acids (HPAs) have been investigated for solvent-free Claisen-Schmidt condensations. mdpi.com These heterogeneous catalysts offer advantages in terms of easy separation and reusability, aligning with the principles of green chemistry. mdpi.com

Research into more efficient and sustainable synthetic methods has led to the development of various alternative catalytic systems for the Claisen-Schmidt condensation.

Layered Double Hydroxides (LDHs) and Mixed Oxides: Materials such as Magnesium-Aluminum (Mg-Al) and Magnesium-Iron-Aluminum (MgFeAl) Layered Double Hydroxides (LDHs) have been shown to be effective solid base catalysts. prepchem.comresearchgate.net Upon calcination, these LDHs form mixed oxides with enhanced basicity that can efficiently catalyze the condensation of cyclohexanone and benzaldehyde (B42025) derivatives, achieving high conversion and selectivity to the dibenzylidene product. prepchem.com For example, a calcined MgFeAl-LDH catalyst provided a 93% conversion with total selectivity toward 2,6-dibenzylidenecyclohexanone (B188912) after 2 hours. prepchem.com

Lanthanide Catalysts: Lanthanide amides have been employed as catalysts under solvent-free microwave irradiation conditions. This method provides the desired α,α′-bis(benzylidene) cycloalkanones in high yields in a significantly reduced reaction time compared to conventional heating methods in solvents. mdpi.com

Other Heterogeneous Catalysts: A variety of other solid catalysts have been reported, including SnCl₄ and mesoporous silica (B1680970) nanomaterials, which can act as solid acid or base catalysts. researchgate.netresearchgate.net These materials offer the benefits of heterogeneity, including ease of catalyst recovery and potential for recycling.

| Catalyst System | Reactants | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Calcined MgFeAl-LDH | Cyclohexanone, Benzaldehyde | Solvent-free, 2 hours | 93% conversion, high selectivity | prepchem.com |

| Lanthanide amides | Cyclohexanone, Aromatic aldehydes | Solvent-free, Microwave | High yields, short reaction time | mdpi.com |

| Heteropoly acids (HPAs) | Cyclohexanone, Benzaldehyde | Solvent-free | Effective solid acid catalyst | mdpi.com |

| SnCl₄ | Cyclohexanone, Substituted benzaldehydes | Not specified | Effective for synthesizing bis-substituted derivatives | researchgate.net |

Alternative Catalytic Systems and Conditions

Ionic Liquid Catalysis

Ionic liquids (ILs) have emerged as effective and reusable catalysts for the Claisen-Schmidt condensation due to their unique properties, such as low volatility, high thermal stability, and tunable acidity or basicity. researchgate.netcjcatal.com They can function as both the solvent and the catalyst, simplifying the reaction and work-up procedures.

Basic imidazolium-based ionic liquids have been shown to efficiently catalyze the condensation reaction at room temperature, offering high yields and the ability to be reused multiple times without a significant loss of activity. researchgate.net In a specific study involving the crossed-aldol condensation between cyclohexanone and 4-methylbenzaldehyde, Brønsted acidic ionic liquids (BAILs) were also found to be effective catalysts. researchgate.net The reaction conditions and resulting yields highlight the efficiency of this approach.

Table 1: Effect of Reaction Time on Ionic Liquid-Catalyzed Synthesis

| Time (hours) | Yield (%) of 2,6-bis(4-methylbenzylidene)cyclohexanone* |

|---|---|

| 1 | 65 |

| 2 | 75 |

| 3 | 85 |

| 4 | 90 |

| 5 | 90 |

*Data adapted from a study on the related double condensation product, indicating reaction progress over time. researchgate.net Conditions: cyclohexanone (0.1 mol), 4-methylbenzaldehyde (0.2 mol), Brønsted acidic ionic liquid (0.02 mol) at 80 °C.

Heterogeneous Catalysis (e.g., MoO₃ Nanoparticles, SnCl₄, Mixed Oxides)

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability, making industrial processes more sustainable and economical.

MoO₃ Nanoparticles : Molybdenum trioxide (MoO₃) nanoparticles have been successfully employed as a reusable heterogeneous catalyst for the synthesis of 2,6-bis(benzylidene)cyclohexanone derivatives. researchgate.net The catalyst facilitates the condensation reaction under relatively mild conditions, providing good to excellent yields. The nanoparticles can be recovered and reused for several cycles with minimal loss of catalytic activity. researchgate.net

Table 2: MoO₃ Nanoparticle-Catalyzed Synthesis of Benzylidene Cyclohexanones

| Aldehyde Substituent | Time (h) | Yield (%) | Yield after 3rd Cycle (%) |

|---|---|---|---|

| H | 5 | 92 | 88 |

| 4-CH₃ | 5 | 95 | 91 |

| 4-Cl | 6 | 93 | 89 |

| 4-NO₂ | 4 | 96 | 92 |

*Data from a study on the synthesis of related 2,6-bis(benzylidene)cyclohexanone derivatives. researchgate.net

SnCl₄ and Mixed Oxides : Other solid catalysts, including tin(IV) chloride (SnCl₄) and various mixed metal oxides, have been reported for the synthesis of bis(benzylidene)cycloalkanones. mdpi.com Acid–base mixed oxides, such as those derived from layered double hydroxides (e.g., M²⁺MgAlO where M is Cu, Co, Zn, or Ni), are particularly effective. mdpi.combohrium.comresearchgate.net These catalysts can facilitate a one-pot reaction starting from cyclohexanol, which is first dehydrogenated to cyclohexanone in situ before undergoing condensation with the aldehyde. mdpi.comresearchgate.net The catalytic activity is linked to the acid-base properties of the mixed oxide material. mdpi.comsemanticscholar.org

PEG400/NaOH in Aqueous Media

A green chemistry approach utilizing polyethylene (B3416737) glycol (PEG-400) in combination with sodium hydroxide (NaOH) provides an efficient and environmentally benign medium for condensation reactions. semanticscholar.org This system often allows for shorter reaction times, a simple work-up procedure, and high product yields. semanticscholar.org While directly applied to the synthesis of other heterocyclic compounds from chalcones, the NaOH/PEG-400 system is analogous to other base-catalyzed Claisen-Schmidt reactions and represents a viable method. semanticscholar.org Solvent-free methods using solid NaOH with grinding have also proven highly effective for the synthesis of α,α′-bis-(substituted-benzylidene)cycloalkanones, achieving quantitative yields in minutes. mdpi.comnih.govnih.gov

Table 3: Optimization of NaOH Catalyst Loading (Solvent-Free)

| Catalyst (NaOH, mol%) | Yield (%) of 3e* |

|---|---|

| 100 | 99 |

| 50 | 99 |

| 20 | 98 |

| 10 | 90 |

| 5 | 75 |

| 1 | 40 |

*Compound 3e is α,α′-bis-benzylidenecyclohexanone. Data adapted from a study optimizing base catalysis for the parent compound. mdpi.com

Mechanistic Investigations of Condensation Reactions

The Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism involving the formation of a key intermediate followed by dehydration. numberanalytics.comgordon.edu

Enolate Formation and Nucleophilic Addition

The reaction is typically initiated by a base, which abstracts an acidic α-proton from the cyclohexanone molecule. This deprotonation step generates a resonance-stabilized enolate ion. gordon.eduaskiitians.commagritek.com The resulting enolate is a potent nucleophile.

The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the 4-methylbenzaldehyde molecule. numberanalytics.comaskiitians.com This step forms a new carbon-carbon bond and creates a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent protonation of this intermediate, typically by the solvent or a protonated base, yields a β-hydroxy ketone, the initial aldol addition product. askiitians.com

Dehydration Processes and Reaction Equilibrium

Under the reaction conditions, the β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule). gordon.edupearson.com This elimination is facilitated by the abstraction of another α-proton, leading to the formation of a double bond conjugated with both the carbonyl group and the aromatic ring.

Optimization of Reaction Conditions for Yield and Stereoselectivity

To maximize the efficiency of the synthesis of this compound, several reaction parameters can be optimized. Key factors include the choice and amount of catalyst, solvent, temperature, and reaction time.

Catalyst and Solvent : As shown, a wide range of catalysts from basic ionic liquids to heterogeneous mixed oxides can be effective. researchgate.netmdpi.com The optimization of catalyst loading is crucial; for instance, in solvent-free NaOH catalysis, 20 mol% was found to be sufficient for achieving near-quantitative yields. mdpi.comnih.gov The choice of solvent can also influence reaction rates and yields, with greener options like PEG-400 or solvent-free conditions being increasingly preferred. semanticscholar.orgnih.gov

Temperature and Time : Reaction temperature can affect the rate of both the condensation and potential side reactions. Studies often optimize temperature to achieve a reasonable reaction time without degrading the reactants or products. For instance, mixed oxide catalysis was effective at 150 °C, while ionic liquid catalysis proceeded well at 80 °C. researchgate.netmdpi.com Reaction monitoring shows that yields typically plateau after a certain time, indicating the optimal reaction duration. researchgate.net

Stereoselectivity : The double bond formed during the dehydration step can exist as either E or Z isomers. For this compound, the E-isomer is predominantly formed. This stereochemical outcome is attributed to minimizing the steric hindrance between the bulky cyclohexanone ring and the tolyl group, making the trans (E) configuration thermodynamically more stable.

Catalyst Type and Loading

The selection of a catalyst is critical in the synthesis of α,β-unsaturated ketones like this compound. Both acid and base catalysts are employed, with base catalysis being more common. More recently, alternative catalysts such as Brønsted acidic ionic liquids have been explored to enhance efficiency and promote greener chemical processes. researchgate.net

Commonly used base catalysts include alkali hydroxides such as sodium hydroxide (NaOH) and potassium hydroxide (KOH). These catalysts function by deprotonating the α-carbon of cyclohexanone to form a reactive enolate ion. The catalyst loading can vary, but typically, catalytic amounts are sufficient to drive the reaction to completion.

Brønsted acidic ionic liquids (BAILs) have emerged as effective and reusable catalysts for this transformation. researchgate.net In a study involving the reaction between cyclohexanone and 4-methylbenzaldehyde, a specific BAIL was used as the catalyst. researchgate.net The loading of the catalyst is a crucial factor; for instance, a reaction might use 0.02 mol of the ionic liquid catalyst for every 0.1 mol of cyclohexanone, representing a 20 mol% loading. researchgate.net

The table below summarizes catalyst systems used in related syntheses.

| Catalyst Type | Example | Typical Loading | Function |

| Base Catalyst | Sodium Hydroxide (NaOH) | Catalytic amounts | Generates cyclohexanone enolate |

| Acid Catalyst | Hydrochloric Acid (HCl) | Catalytic amounts | Activates the aldehyde carbonyl group |

| Ionic Liquid | Brønsted Acidic Ionic Liquid | 20 mol% | Acts as both catalyst and solvent researchgate.net |

Solvent System Effects on Reaction Kinetics and Outcome

The solvent system plays a pivotal role in the Claisen-Schmidt condensation, influencing reactant solubility, stabilizing intermediates, and affecting reaction rates and yields. The choice of solvent can significantly alter the reaction's course.

Polar protic solvents like ethanol and methanol (B129727) are frequently used. They are effective at dissolving the base catalyst and the organic reactants. Ethanol, for example, is commonly used in the synthesis of various diarylidenecyclohexanone derivatives, facilitating the reaction between the aldehyde and the ketone. rsc.org

The use of ionic liquids can offer the advantage of serving as both the catalyst and the reaction medium, simplifying the process and potentially improving reaction efficiency. researchgate.net The negligible volatility and tunable properties of ionic liquids make them an attractive alternative to traditional volatile organic solvents. researchgate.net

Solvent-free, or "neat," conditions represent another approach, often utilized in green chemistry. This method minimizes waste and can sometimes lead to faster reaction times due to high reactant concentrations. The efficacy of solvent choice is ultimately determined by its ability to facilitate the interaction between the enolate and the aldehyde, leading to the desired product with high selectivity and yield.

| Solvent System | Role & Effects |

| Ethanol/Methanol | Dissolves reactants and base catalyst; facilitates enolate formation and subsequent reaction. |

| Ionic Liquids | Can act as both catalyst and solvent, offering good solubility and potential for recyclability. researchgate.net |

| Solvent-Free | Increases reactant concentration, potentially accelerating the reaction and simplifying product work-up. |

Temperature and Reaction Time Parameters

Temperature and reaction time are interconnected parameters that must be carefully controlled to optimize the synthesis of this compound. Higher temperatures generally lead to faster reaction rates but may also promote the formation of side products, including the disubstituted product, 2,6-bis(4-methylbenzylidene)cyclohexanone.

One study on the crossed-aldol condensation between cyclohexanone and 4-methylbenzaldehyde was conducted at a constant temperature of 80 °C while varying the reaction time. researchgate.net The yield of the product was monitored over several hours, demonstrating a clear correlation between reaction duration and product formation. researchgate.net As shown in the table below, the yield increases progressively with time, indicating that sufficient time is necessary for the reaction to proceed to a high conversion. researchgate.net

Conversely, many Claisen-Schmidt reactions are effectively carried out at room temperature, which can enhance the selectivity for the mono-substituted product over the disubstituted one. However, reactions at lower temperatures typically require significantly longer durations, sometimes up to 24 hours, to achieve comparable yields.

The table below details the effect of reaction time on product yield at a fixed temperature.

| Reaction Time (hours) | Yield (%) |

| 1 | ~25 |

| 2 | ~45 |

| 3 | ~65 |

| 4 | ~80 |

| 5 | ~90 |

| (Data derived from a time effect study for the condensation between cyclohexanone and 4-methylbenzaldehyde at 80 °C). researchgate.net |

Stereochemical Control in Synthesis

The condensation reaction between cyclohexanone and 4-methylbenzaldehyde forms a new carbon-carbon double bond exocyclic to the cyclohexanone ring. This bond formation can result in two geometric isomers: (E) and (Z).

Formation and Characterization of (E)-Isomers

In the synthesis of this compound, the (E)-isomer is predominantly formed. This stereochemical outcome is dictated by thermodynamics; the (E)-isomer, where the bulky substituted phenyl group and the carbonyl group of the cyclohexanone ring are on opposite sides of the double bond, is sterically less hindered and therefore more stable than the (Z)-isomer. Base-catalyzed condensation reactions, which are reversible, typically yield the most stable product.

The structural confirmation and characterization of the (E)-isomer are accomplished using various spectroscopic techniques. Single-crystal X-ray diffraction provides definitive proof of the stereochemistry and conformation, confirming, for example, a monoclinic crystal system in analogous compounds. researchgate.net

Spectroscopic methods provide key structural information:

¹H NMR Spectroscopy : The spectrum of the (E)-isomer would show characteristic signals for the vinyl proton, the aromatic protons of the 4-methylphenyl group (appearing as two doublets), the methyl group protons (as a singlet), and the aliphatic protons of the cyclohexanone ring.

¹³C NMR Spectroscopy : Key resonances include the carbonyl carbon (C=O), the two carbons of the exocyclic double bond (C=C), and the carbons of the aromatic ring.

Infrared (IR) Spectroscopy : A strong absorption band corresponding to the α,β-unsaturated carbonyl (C=O) stretching vibration is a key diagnostic feature, typically appearing at a lower wavenumber (e.g., 1666 cm⁻¹) compared to a saturated ketone due to conjugation. rsc.org Another characteristic peak is for the C=C stretching of the conjugated system. rsc.org

The table below summarizes the expected characterization data for the (E)-isomer based on analogous structures.

| Technique | Expected Observation | Reference |

| ¹H NMR | Signals for vinyl, aromatic, aliphatic, and methyl protons. | rsc.org |

| ¹³C NMR | Resonances for carbonyl, olefinic, aromatic, and aliphatic carbons. | rsc.org |

| IR (KBr, cm⁻¹) | Strong C=O stretch (~1666), C=C stretch (~1606). | rsc.org |

| Melting Point | A sharp, defined melting point. | rsc.org |

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR data for 2-(4-Methylbenzylidene)cyclohexanone is not available in the reviewed literature. The subsequent sections are therefore placeholders for where the analysis would be presented.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Chemical Shift Assignments for Olefinic, Aromatic, and Aliphatic Protons

Detailed chemical shift assignments for the olefinic, aromatic, and aliphatic protons of this compound are not documented in the available search results. This analysis would typically involve the identification and assignment of signals corresponding to the vinylic proton, the protons of the p-methylphenyl group, and the methylene (B1212753) protons of the cyclohexanone (B45756) ring.

Coupling Constant Analysis and Stereochemical Confirmation

An analysis of proton-proton coupling constants (J-values) is essential for confirming the stereochemistry of the exocyclic double bond (E/Z configuration). However, the specific coupling constants for this compound have not been reported in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for the carbonyl, olefinic, aromatic, and aliphatic carbons of this compound are not available in the reviewed scientific papers.

Infrared (IR) and Fourier Transform Raman (FT-Raman) Spectroscopy

Identification of Characteristic Vibrational Modes (e.g., Carbonyl, Conjugated C=C)

While general ranges for characteristic vibrational modes in similar α,β-unsaturated ketones are known, specific experimental IR and FT-Raman data for this compound were not found. Such an analysis would focus on identifying the key stretching frequencies, notably for the conjugated carbonyl group (C=O) and the carbon-carbon double bonds (C=C) of the enone system and the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules. For this compound, this technique reveals key information about its conjugated π-system and how it interacts with its environment.

The UV-Vis spectrum of this compound is characterized by absorption bands resulting from electronic transitions within the molecule. The presence of the α,β-unsaturated ketone chromophore, which includes the benzene (B151609) ring, the exocyclic double bond, and the carbonyl group, creates an extended conjugated π-system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgutoronto.ca

The primary electronic transitions observed for this type of molecule are π → π* and n → π* transitions. libretexts.orgyoutube.com

π → π Transitions:* These are typically high-intensity absorptions and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. libretexts.orgyoutube.com The extended conjugation in this compound shifts this absorption to a longer wavelength (a bathochromic shift) compared to non-conjugated systems. utoronto.camasterorganicchemistry.com

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. youtube.commasterorganicchemistry.com These absorptions are generally weaker in intensity than π → π* transitions and occur at longer wavelengths. masterorganicchemistry.com

The position and intensity of these absorption bands provide valuable information about the structure and electronic nature of the molecule.

Solvatochromism refers to the change in the position of absorption bands in the UV-Vis spectrum as the polarity of the solvent is varied. This behavior is a result of differential solvation of the ground and excited states of the molecule. nih.govacs.orgresearchgate.net For molecules like this compound, both positive and negative solvatochromism can be observed.

Bathochromic Shift (Red Shift): In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent. nih.gov This stabilization lowers the energy of the excited state more than the ground state, resulting in a shift of the absorption maximum to a longer wavelength. This is often observed for π → π* transitions.

Hypsochromic Shift (Blue Shift): In the case of n → π* transitions, an increase in solvent polarity can lead to a shift to shorter wavelengths. youtube.com This is because the non-bonding electrons on the oxygen atom can interact with polar solvent molecules (e.g., through hydrogen bonding), which lowers the energy of the ground state. This increased stabilization of the ground state widens the energy gap to the excited state.

The study of solvatochromic behavior provides insights into the nature of the electronic transitions and the intermolecular interactions between the solute and solvent molecules. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structure elucidation. chemguide.co.uk

For this compound (C₁₄H₁₆O), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight of approximately 200.28 g/mol . nih.gov The fragmentation of the molecular ion is often predictable and provides structural clues. chemguide.co.uklibretexts.org Common fragmentation pathways for ketones include:

α-Cleavage: The bond adjacent to the carbonyl group can break, leading to the formation of a stable acylium ion. libretexts.orgmiamioh.edu For cyclic ketones, this can initiate a series of ring-opening fragmentations.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain, though it is less common in cyclic ketones.

Loss of Small Neutral Molecules: Fragments corresponding to the loss of stable neutral molecules like CO (carbon monoxide) and C₂H₄ (ethylene) from the cyclohexanone ring are often observed.

The analysis of these fragment ions allows for the confirmation of the molecular structure and the identification of its key functional groups.

| Fragment Type | Description | Potential m/z Values |

| Molecular Ion (M⁺) | The intact molecule with one electron removed. | ~200 |

| α-Cleavage Fragments | Result from the breaking of bonds adjacent to the carbonyl group. | Varies |

| Ring Fragmentation | Fragments arising from the cleavage of the cyclohexanone ring. | Varies |

X-ray Diffraction (XRD) and Crystallographic Analysis

Crystallographic studies of related benzylidene cyclohexanone derivatives reveal that the molecule generally adopts a conformation where the benzylidene group is in an E configuration with respect to the cyclohexanone ring. The molecule as a whole is not perfectly planar due to the non-planar nature of the cyclohexanone ring. The phenyl ring and the α,β-unsaturated ketone moiety, however, tend to be relatively planar to maximize π-orbital overlap.

Unlike cyclohexane (B81311), which predominantly adopts a chair conformation, the presence of the sp²-hybridized carbonyl carbon and the adjacent sp²-hybridized carbon of the exocyclic double bond in this compound distorts the ring from an ideal chair geometry. youtube.com The introduction of these planar centers leads to conformations such as:

Sofa (or Envelope): Where five of the ring atoms are coplanar, and one is out of the plane.

Half-Chair: Where four adjacent atoms are coplanar, and the other two are on opposite sides of the plane.

Dihedral Angle Analysis and Deviations from Planarity

The planarity of a molecule, or lack thereof, is a critical determinant of its conformational flexibility and electronic properties. In conjugated systems like this compound, the dihedral angles between the planes of the phenyl ring and the enone system of the cyclohexanone are of particular interest. For the related compound, 2,6-bis(4-methylbenzylidene)cyclohexanone, X-ray diffraction studies have revealed that the phenyl rings are not coplanar with the C=C–C(=O)–C=C fragment of the cyclohexanone ring. The reported dihedral angles for this bis-substituted derivative are 14.25(11)° and 19.37(11)°. This deviation from planarity is attributed to repulsive interactions between the hydrogen atoms on the phenyl and cyclohexyl rings.

Although specific dihedral angle measurements for this compound are not present in the available literature, it is reasonable to infer a similar non-planar conformation. The twist of the benzene ring relative to the cyclohexanone moiety is a common feature in analogous dibenzylidenecyclohexanone derivatives. For instance, in a series of symmetrical dibenzylidene derivatives of cyclohexanone, the twist of the benzene rings with respect to the −C=C–C(O)–C=C system can be significant, with dihedral angles ranging from approximately 10° to over 39°. These molecules, while having a generally flattened shape, are typically non-planar. This inherent non-planarity can hinder the stacking arrangement of the molecules in the crystal lattice.

The cyclohexanone ring itself is expected to adopt a conformation that minimizes steric strain, such as a sofa or half-chair conformation, as observed in similar structures.

Table 1: Selected Dihedral Angles in Related Dibenzylidenecyclohexanone Derivatives

| Compound | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) |

| 2,6-bis(4-methylbenzylidene)cyclohexanone | 14.25(11) | 19.37(11) |

| Derivative 1a | 26.8(1) | 39.1(1) |

| Derivative 1b | 10.4 | 24.4 |

| Derivative 1c (Molecule 1) | 14.1(5) | 12.5(5) |

| Derivative 1c (Molecule 2) | 23.8(6) | 23.1(6) |

| Derivative 1d (Molecule 1) | 19.1(2) | 31.1(2) |

| Derivative 1d (Molecule 2) | 23.3(2) | 21.9(2) |

Note: Data for derivatives 1a-1d are from a study on various symmetrical dibenzylidenecyclohexanones and are provided for comparative purposes.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces. In the case of 2,6-bis(4-methylbenzylidene)cyclohexanone, the absence of strong hydrogen bond donors or acceptors suggests that van der Waals forces are the primary determinants of the crystal packing. This is a common feature in molecules that lack specific, strong intermolecular interaction sites.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic structure and predict various molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For chalcone (B49325) derivatives, including 2-(4-Methylbenzylidene)cyclohexanone, DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms, known as geometry optimization.

Theoretical studies on similar compounds, such as 2,6-bis(benzylidene)cyclohexanone, have utilized DFT methods like B3LYP with basis sets such as 6-31G(d) to optimize the molecular geometry. nih.govresearchgate.net These studies reveal that the central cyclohexanone (B45756) ring often deviates from a perfect chair conformation, adopting a nearly 'half-chair' or twisted conformation to minimize steric strain. nih.govresearchgate.net This distortion is influenced by the bulky benzylidene substituent. The optimization process involves finding the minimum energy state of the molecule, which corresponds to its most stable conformation.

DFT calculations also provide detailed information about the electronic structure, such as the distribution of electron density and molecular electrostatic potential. These calculations help in understanding the molecule's reactivity and intermolecular interactions. For instance, in related bis-chalcone derivatives, the geometries have been optimized using B3LYP/6-311G+(d,p) and APFD/6-311+G(d,p) basis sets to determine the lowest energy structures. researchgate.net

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |

| Bond Length | C=O | ~1.23 Å |

| C=C (exocyclic) | ~1.35 Å | |

| C-C (phenyl) | ~1.40 Å | |

| Bond Angle | C-C(=O)-C | ~118° |

| C-C=C | ~125° | |

| Dihedral Angle | Phenyl-C=C-C(=O) | Varies (planar or twisted) |

Hartree-Fock (HF) theory is another fundamental ab initio method used in computational chemistry. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are valuable for determining various molecular properties and often serve as a starting point for more advanced computations.

In the study of chalcone derivatives, HF methods have been used in conjunction with DFT to calculate properties like NMR chemical shifts. nih.gov Comparing the results from both HF and various DFT functionals allows researchers to assess the performance of different theoretical levels. For a novel prenylated chalcone, calculations at the Hartree-Fock level with a 6-311++G(d,p) basis set were performed for geometry optimization and NMR spectra prediction. nih.gov While DFT methods often show better agreement with experimental values, HF provides a foundational theoretical description of the molecule's electronic system. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. researchgate.net For chalcone derivatives, quantum chemical calculations are used to determine the energies of these orbitals. researchgate.net The HOMO is the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. The distribution and energies of these orbitals are key to understanding the electronic transitions and reactivity of this compound. For example, in related chalcones, a low energy gap has been correlated with higher biological affinity. researchgate.net The calculation of the energy gap typically involves subtracting the HOMO energy from the LUMO energy (E_gap = E_LUMO - E_HOMO). youtube.com

Table 2: Illustrative Frontier Orbital Energies for a Chalcone Derivative (Note: Values are representative and depend on the specific molecule and level of theory.)

| Orbital | Energy (eV) |

| LUMO | ~ -1.5 eV |

| HOMO | ~ -6.0 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to validate the computed structure.

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations are highly effective at predicting the vibrational frequencies of molecules. Theoretical vibrational spectra for related compounds like 2,6-bis(benzylidene)cyclohexanone have been computed and show good agreement with experimental FT-IR and FT-Raman spectra. nih.gov Such analyses allow for the assignment of specific vibrational modes to observed spectral bands. For instance, the characteristic carbonyl (C=O) stretching frequency is often a focus of these studies, where its position can be influenced by conjugation and intramolecular interactions. nih.govresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT (e.g., B3LYP) or HF, is a standard approach. nih.gov Studies on chalcones have shown that calculated NMR spectra can accurately reproduce experimental data, aiding in the structural elucidation of new compounds. nih.gov Different DFT functionals may be tested to find the best correlation with experimental chemical shifts. nih.gov

Table 3: Correlation of Calculated vs. Experimental Vibrational Frequencies for a Related Chalcone (Note: Based on data for 2,6-bis(benzylidene)cyclohexanone. Wavenumbers are in cm⁻¹.)

| Vibrational Mode | Calculated Frequency (DFT/B3LYP) | Experimental Frequency (FT-IR/Raman) |

| C=O Stretch | ~1650 cm⁻¹ | ~1660 cm⁻¹ |

| C=C Stretch | ~1600 cm⁻¹ | ~1605 cm⁻¹ |

| Phenyl Ring Stretch | ~1570 cm⁻¹ | ~1575 cm⁻¹ |

| CH₂ Bending | ~1450 cm⁻¹ | ~1448 cm⁻¹ |

Molecular Modeling and Advanced Conformational Analysis

Beyond quantum chemical calculations, molecular modeling techniques are used to explore the conformational landscape of flexible molecules like this compound.

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally less expensive alternative to ab initio methods like DFT and HF. nih.govresearchgate.net These methods use parameters derived from experimental data to simplify some of the complex calculations, making them suitable for studying larger molecules and for performing conformational searches where many different geometries must be evaluated.

These methods can be used to explore the potential energy surface of this compound to identify various stable conformers and the energy barriers between them. For instance, the rotation around the single bonds connecting the cyclohexanone ring to the benzylidene group can lead to different spatial arrangements. While less accurate for electronic properties than DFT, semi-empirical methods are effective tools for initial conformational analysis before refining the structures with higher-level theories. researchgate.netrsc.org

Analysis of Conformational Energetics and Interconversion Barriers

The conformational landscape of this compound is primarily dictated by the geometry of the cyclohexanone ring and the orientation of the exocyclic 4-methylbenzylidene substituent. Theoretical calculations, typically employing Density Functional Theory (DFT), are used to determine the relative energies of different conformers and the energy barriers that separate them.

The cyclohexanone ring itself deviates from the perfect chair conformation of cyclohexane (B81311) due to the sp²-hybridized carbonyl carbon. This leads to more complex potential energy surfaces. For related 2,6-bis(benzylidene)cyclohexanone derivatives, X-ray analysis has revealed that the cyclohexanone ring can adopt conformations described as a chair or a half-chair. nih.govresearchgate.net In the case of this compound, the exocyclic C=C double bond introduces further flattening, likely resulting in a distorted chair or "sofa" conformation as the most stable ground state.

The angle of rotation around the bond connecting the benzylidene group to the cyclohexanone ring.

The puckering of the cyclohexanone ring itself.

Theoretical Investigation of Chemical Reactivity and Electronic Properties

Acidochromism (color change with pH) and solvatochromism (color change with solvent polarity) are phenomena driven by changes in the electronic structure of a molecule. Theoretical investigations provide a molecular-level understanding of these effects.

Acidochromism: Computational studies on related 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone have confirmed that its significant acidochromic behavior is due to the preferential protonation of the chromophoric N,N-dimethylamino group. nih.govmdpi.comacs.org This protonation forms a quaternary salt, which deactivates the resonance system and causes a large shift in the absorption maximum. nih.govacs.org DFT calculations can model this process, predicting the most likely site of protonation and calculating the resulting change in the electronic absorption spectrum, which corresponds to the observed color change. nih.gov For this compound, significant acidochromism is not expected as the methyl group and the carbonyl oxygen are not strongly basic sites for protonation under typical conditions.

Solvatochromism: The interaction between a solute and solvent molecules can alter the energy gap between the ground and excited states, leading to shifts in the UV-Vis absorption spectrum. This effect is particularly pronounced in molecules with a significant change in dipole moment upon electronic excitation. Theoretical models are used to analyze these interactions. For instance, studies on 2,6-bis(4-hydroxybenzylidene) cyclohexanone have utilized multiparametric linear regression analyses based on empirical solvent scales like the Kamlet–Abraham–Taft (KAT) and Catalán models. mdpi.comnih.govresearchgate.net These analyses correlate the photophysical properties with solvent parameters such as dipolarity, polarizability, and hydrogen bond acidity/basicity, revealing the nature of the solute-solvent interactions. mdpi.com DFT calculations within a continuum solvation model can also predict spectral shifts in different solvents, helping to elucidate how nonspecific and specific solvent interactions influence the electronic properties of the molecule. mdpi.com

The molecular electrostatic potential (MEP) map is a powerful computational tool for understanding the charge distribution and predicting the reactive behavior of a molecule. The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Red: Indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue: Indicates regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green/Yellow: Represents regions of neutral or intermediate potential.

For this compound, an MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to the presence of its lone pairs of electrons, making it a primary site for electrophilic interaction and hydrogen bonding. Conversely, regions of positive potential (blue) would likely be located around the hydrogen atoms, particularly the vinylic proton adjacent to the carbonyl group. This visualization of charge distribution is crucial for understanding intermolecular interactions and predicting sites for chemical reactions.

Quantum chemical descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), provide quantitative measures of a molecule's reactivity. These parameters are typically calculated using DFT methods. nih.gov

Ionization Potential (IP): The energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO). A lower IP indicates a greater ability to act as an electron donor.

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO). A higher EA suggests a greater ability to act as an electron acceptor.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (IP - EA) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft." nih.gov

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -(IP + EA) / 2).

Studies on a series of symmetrical dibenzylidenecyclohexanone derivatives have shown a clear correlation between these calculated descriptors and experimentally observed properties. nih.gov For example, calculated ionization potentials and electron affinities were found to correlate well with electrochemical oxidation and reduction potentials, respectively. nih.gov These descriptors provide a theoretical framework for comparing the reactivity of different chalcone derivatives and for designing new molecules with specific electronic properties. nih.gov

Table of Calculated Descriptors for Related Dibenzylidenecyclohexanone Derivatives

This table presents data for related compounds to illustrate the typical values obtained from quantum chemical calculations.

| Compound Derivative (Substituent) | Ionization Potential (IP, eV) | Electron Affinity (EA, eV) |

| Unsubstituted (H) | 6.096 | 1.938 |

| Methylthio (SMe) | 5.724 | 1.948 |

| Dimethoxy (OMe, OMe) | 5.695 | 1.844 |

| Dimethylamino (NMe₂) | 5.098 | 1.766 |

| Diethylamino (NEt₂) | 5.059 | 1.744 |

| Data sourced from a study on (2E,6E)-2,6-bis(substituted-benzylidene)cyclohexanones. nih.gov |

Chemical Reactivity and Advanced Organic Transformations

General Reactivity of α,β-Unsaturated Ketones

The compound 2-(4-methylbenzylidene)cyclohexanone is classified as an α,β-unsaturated ketone, also known as an enone. This structural motif features a carbonyl group conjugated with a carbon-carbon double bond, which gives rise to its characteristic reactivity. The delocalization of π-electrons across the O=C–C=C system results in a molecular structure with multiple electrophilic sites. fiveable.meuomosul.edu.iq Resonance structures indicate that both the carbonyl carbon and the β-carbon bear a partial positive charge, making them susceptible to nucleophilic attack. pressbooks.pub

The reactivity of α,β-unsaturated ketones is a blend of the properties of its constituent functional groups—the alkene and the ketone—but is dominated by the effects of conjugation. uomosul.edu.iq This conjugation deactivates the carbon-carbon double bond towards electrophilic addition compared to simple alkenes, because the electron-withdrawing nature of the carbonyl group reduces the electron density of the double bond. uomosul.edu.iquobabylon.edu.iq Conversely, this same electron withdrawal activates the double bond towards nucleophilic attack, a mode of reactivity not typically observed in isolated alkenes. uobabylon.edu.iq

Nucleophiles can attack at two primary positions:

1,2-Addition (Direct Addition): Attack at the electrophilic carbonyl carbon. This pathway is typical for strong, hard nucleophiles like Grignard reagents or organolithium compounds.

1,4-Addition (Conjugate Addition or Michael Addition): Attack at the electrophilic β-carbon. This pathway is generally favored by weaker, soft nucleophiles such as amines, cyanides, and organocuprates. pressbooks.pub The initial product of 1,4-addition is an enolate intermediate, which then tautomerizes to the more stable keto form. pressbooks.pubuobabylon.edu.iq

The presence of the conjugated system also influences reactions at the α-carbon, which can be susceptible to electrophilic attack, leading to the formation of an enolate intermediate that can participate in further condensation or addition reactions. fiveable.me

Functional Group Interconversions and Derivatization Strategies

The enone moiety in this compound is a versatile platform for a variety of functional group transformations, allowing for the synthesis of a wide array of derivatives.

The enone structure can undergo several types of oxidation reactions, targeting either the carbon-carbon double bond or the ketone.

Epoxidation: The double bond of the α,β-unsaturated system can be epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting α,β-epoxy ketone is a valuable synthetic intermediate.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester (or lactone for cyclic ketones) using peroxy acids. For cyclohexanone (B45756) derivatives, this typically results in the formation of a seven-membered ε-caprolactone ring. The reaction begins with a nucleophilic attack by the peroxy acid on the carbonyl group, followed by the migration of a substituent. researchgate.net

Oxidative Cleavage: Stronger oxidizing agents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the carbon-carbon double bond, leading to the formation of carboxylic acids or aldehydes, depending on the reaction conditions.

The reduction of this compound can be selectively targeted to the alkene, the ketone, or both, depending on the reducing agent and reaction conditions.

Reduction to Saturated Ketones: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can selectively reduce the carbon-carbon double bond, yielding 2-(4-methylbenzyl)cyclohexanone. This transformation preserves the carbonyl group.

Reduction to Allylic Alcohols: Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically reduce the carbonyl group to a hydroxyl group, resulting in the formation of an allylic alcohol, 1-(4-methylbenzylidene)cyclohexan-2-ol. This is a form of 1,2-reduction.

Reduction to Saturated Alcohols: The use of stronger reducing conditions, such as high-pressure catalytic hydrogenation or a combination of reducing agents, can reduce both the double bond and the carbonyl group, yielding 2-(4-methylbenzyl)cyclohexanol. Transfer hydrogenation is another method that can be employed for the reduction of cyclohexanone derivatives to the corresponding alcohol. researchgate.net

Aromatic Ring Substitution: The p-methylphenyl group is activated towards electrophilic aromatic substitution. The methyl group is an ortho-, para-directing activator. Since the para position is already occupied by the benzylidene bridge, electrophiles would preferentially add to the ortho positions (relative to the methyl group). Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation can introduce new functional groups onto the aromatic ring.

Cyclohexanone Ring Substitution: The α-carbons of the cyclohexanone ring are susceptible to substitution reactions. For instance, α-halogenation can occur under acidic or basic conditions to introduce a halogen atom adjacent to the carbonyl group. fiveable.me This reaction proceeds through an enol or enolate intermediate.

Further Condensation Reactions for Di- or Poly-Substituted Cyclohexanones (e.g., 2,6-bis(4-methylbenzylidene)cyclohexanone)

The synthesis of this compound is typically achieved via a Claisen-Schmidt condensation between p-tolualdehyde (4-methylbenzaldehyde) and cyclohexanone. This reaction can be extended to produce the di-substituted derivative, 2,6-bis(4-methylbenzylidene)cyclohexanone, by reacting two equivalents of the aldehyde with one equivalent of the ketone under basic or acidic conditions. researchgate.netkuet.ac.bd The reaction involves the formation of an enolate from cyclohexanone, which then acts as a nucleophile, attacking the aldehyde. A subsequent dehydration step yields the α,β-unsaturated product. The process can then be repeated at the other α-carbon.

Various catalysts and conditions have been employed for this transformation, including sodium hydroxide (B78521) (NaOH) and tin(IV) chloride (SnCl₄). researchgate.netkuet.ac.bd The synthesis of a range of analogous 2,6-dibenzylidene cyclohexanone derivatives has been reported, demonstrating the versatility of this condensation reaction. kuet.ac.bdrsc.org

| Derivative Name | Aldehyde Reactant | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,6-bis(4-methylbenzylidene)cyclohexanone | 4-methylbenzaldehyde (B123495) | SnCl₄, EtOH, 45 °C | 89% | researchgate.net |

| 2,6-bis(4-methoxybenzylidene)cyclohexanone | 4-methoxybenzaldehyde | NaOH, solvent-free | Not specified | nih.gov |

| 2,6-bis(4-chlorobenzylidene)cyclohexanone | 4-chlorobenzaldehyde | NaOH | 35.58% | rsc.org |

| 2,6-bis(4-aminobenzylidene)cyclohexanone | 4-aminobenzaldehyde | Not specified | Not specified | researchgate.net |

| 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone | 4-dimethylaminobenzaldehyde | NaOH | Not specified | kuet.ac.bd |

Cycloaddition Reactions (e.g., [2+2]-Photocycloaddition in the Solid State)

The carbon-carbon double bond of the enone system in this compound can participate in cycloaddition reactions. Of particular interest is the [2+2]-photocycloaddition, a photochemical reaction that can occur in the solid state. This reaction involves the dimerization of two alkene moieties from adjacent molecules to form a cyclobutane (B1203170) ring upon exposure to UV light. rsc.orgrsc.org

For a solid-state [2+2] photocycloaddition to occur, the crystal packing of the molecules must adhere to Schmidt's topochemical principles. nih.govias.ac.in These principles state that the reactive double bonds of neighboring molecules must be parallel and within a certain proximity, typically less than 4.2 Å apart. ias.ac.in When these geometric criteria are met, irradiation can lead to a single-crystal-to-single-crystal (SCSC) transformation, yielding a highly regio- and stereospecific product that might be difficult to synthesize through solution-phase chemistry. nih.gov While specific studies on the solid-state photoreactivity of this compound are not detailed, the structural similarity to other photoreactive α,β-unsaturated ketones suggests its potential for such transformations, provided a suitable crystal packing arrangement can be achieved. nih.gov

Role as a Versatile Building Block in Complex Organic Synthesis

This compound serves as a valuable and versatile building block in the field of advanced organic synthesis. Its structure, featuring an α,β-unsaturated ketone system, provides multiple reactive sites that can be exploited for the construction of more complex molecular architectures. This reactivity allows it to be a precursor for a range of specialized chemicals, including high-density fuels and complex heterocyclic systems.

Precursor for High-Density Aviation Fuels

Recent research has identified this compound as a key intermediate in the synthesis of high-density aviation fuels derived from biomass. A novel two-step process has been developed to convert lignocellulose-derived molecules, specifically 4-methylbenzaldehyde and cyclohexanone, into tricyclic alkanes suitable for jet fuel applications. researchgate.netresearchgate.net

In the initial step, this compound is synthesized via a solvent-free aldol (B89426) condensation of 4-methylbenzaldehyde and cyclohexanone. This reaction can be efficiently catalyzed by a renewable ionic liquid, such as ethanolamine (B43304) acetate (B1210297) (EAOAc), achieving high carbon yields of approximately 85% under mild conditions (353 K for 6 hours). researchgate.netresearchgate.net

The subsequent step involves the aqueous phase hydrodeoxygenation (APHDO) of the this compound intermediate. Using a commercial Palladium on carbon (Pd/C) catalyst, the C14 oxygenate is selectively converted into 3-methyldodecahydro-1H-fluorene. researchgate.net This tricyclic alkane is a high-performance fuel component, notable for its high density (0.96 g/mL at 298 K), which can be used as an additive to enhance the volumetric heat values of existing bio-jet fuels. researchgate.netresearchgate.net

| Step | Reaction Type | Reactants | Catalyst | Key Conditions | Product | Yield/Properties |

|---|---|---|---|---|---|---|

| 1 | Aldol Condensation | 4-Methylbenzaldehyde, Cyclohexanone | EAOAc Ionic Liquid | Solvent-free, 353 K, 6 h | This compound | ~85% Carbon Yield researchgate.net |

| 2 | Aqueous Phase Hydrodeoxygenation (APHDO) | This compound | Pd/C | Aqueous Phase | 3-Methyldodecahydro-1H-fluorene | Density: 0.96 g/mL researchgate.net |

Intermediate in the Synthesis of Heterocyclic Compounds (e.g., Indazoles)

The α,β-unsaturated ketone functionality in this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. A significant application is in the formation of hydrogenated indazole derivatives. Indazoles are a class of nitrogen-containing heterocycles that are of great interest in medicinal chemistry due to their wide range of pharmacological activities. researchgate.net

The synthesis of indazole-type structures from 2-arylidenecyclohexanone derivatives is achieved through their reaction with hydrazine (B178648). documentsdelivered.com Specifically, the reaction of a compound like this compound with hydrazine hydrate (B1144303) in the presence of a mild catalyst, such as ammonium (B1175870) chloride, leads to the formation of a 4-(p-tolyl)-3a,4,5,6,7,7a-hexahydro-1H-indazole derivative. researchgate.net This transformation involves the nucleophilic attack of hydrazine on the carbonyl group, followed by an intramolecular cyclization reaction. This method provides an efficient pathway to construct the bicyclic indazole core, which can be a key component in the development of new therapeutic agents. researchgate.net

| Reaction Type | Reactants | Catalyst | Solvent | Product Type |

|---|---|---|---|---|

| Condensation/Cyclization | This compound, Hydrazine Hydrate | Ammonium Chloride researchgate.net | Ethanol (B145695) researchgate.net | 4-(p-tolyl)-3a,4,5,6,7,7a-hexahydro-1H-indazole |

Catalytic Applications and Materials Science Aspects

Applications in the Synthesis of Value-Added Chemicals (non-biological)

While not typically employed as direct catalysts themselves, 2-(4-methylbenzylidene)cyclohexanone and its structural analogs, more broadly known as α,α′-bis(benzylidene)cycloalkanones, are highly valuable as synthons in organic chemistry. Their reactive α,β-unsaturated ketone moieties serve as versatile intermediates for constructing more complex, value-added molecules, particularly heterocyclic compounds. scirp.org For example, these dienones are key starting materials for the synthesis of pyrimidine (B1678525) derivatives through condensation reactions with compounds like 4-amino-6-hydroxy-2-mercaptopyrimidine. nih.gov The reaction proceeds via a heterocyclic condensation, leading to the formation of pyrido[2,3-d]pyrimidine (B1209978) systems, a privileged scaffold in medicinal chemistry. nih.gov

A significant application in materials science is the use of structurally modified analogs as organic ligands for the creation of Metal-Organic Frameworks (MOFs). A notable example is the ligand 2,6-bis(4-carboxybenzylidene)cyclohexanone (H2L), an analog of the title compound functionalized with carboxylic acid groups. This ligand has been successfully used to fabricate a two-dimensional manganese-based MOF, [MnL]n. ccspublishing.org.cnepa.gov In this framework, the carboxyl groups and the central keto oxygen atom of the ligand coordinate with Mn(II) ions, forming a stable, porous structure. ccspublishing.org.cnepa.gov This MOF demonstrates significant photocatalytic activity, efficiently degrading dye molecules like methylene (B1212753) blue and methyl orange under light irradiation, highlighting a pathway where the cyclohexanone (B45756) derivative is integral to forming a catalytically active material. epa.gov

The general reactivity of α,α′-bis(benzylidene)cycloalkanones makes them useful precursors for a variety of heterocyclic systems, solidifying their role as important intermediates in the synthesis of advanced, non-biological chemical products. scirp.org

Role of Structural Analogs in Advanced Material Development (e.g., photoswitchable systems)

The diarylidene ketone structure is fundamental to the design of photoactive materials, particularly photoswitchable systems. nih.gov Cross-conjugated dienones derived from cyclohexanone and other cycloalkanones are investigated for their ability to undergo [2+2] photocycloaddition (PCA) reactions. nih.gov This reversible photochemical reaction allows for the controlled switching between two isomeric states with different properties, a key principle behind molecular photoswitches.

Researchers are designing hybrid molecules that combine the photoswitchable dienone core with an ionophoric group, such as a crown ether. acs.org The goal of these systems is to create materials where the binding of ions (e.g., metal or ammonium (B1175870) cations) can be controlled by light. acs.org In such a design, one isomeric form of the molecule might efficiently bind a specific ion, while exposure to light triggers the PCA reaction, changing the molecule's conformation and releasing the ion. This offers a high degree of spatiotemporal control over chemical processes, which is crucial for applications in areas like targeted delivery and sensor technology.

These dienones are also referred to as ketocyanine dyes and serve as chromophoric models for more complex systems like aza/thia-crown ethers. nih.gov Their inherent photochemical properties make them attractive candidates for integration into polymers and other materials to impart photosensitivity and enable the development of advanced, light-responsive devices.

Influence of Structural Modifications on Material Properties and Catalytic Performance

The material properties and potential catalytic performance of this compound analogs can be precisely tuned through systematic structural modifications. Key areas of modification include the substituents on the terminal benzene (B151609) rings and the size of the central cycloalkanone ring. These changes directly impact the electronic structure, molecular geometry, and ultimately, the functionality of the compound.

Effect of Benzene Ring Substituents: The nature and position of substituents on the aryl rings significantly alter the electrochemical and photophysical properties of dibenzylidenecyclohexanones. Electron-donating groups (e.g., methoxy, -OCH₃; dimethylamino, -N(CH₃)₂) and electron-withdrawing groups (e.g., chloro, -Cl; nitro, -NO₂) modify the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Studies using cyclic voltammetry have shown a clear dependence of oxidation and reduction potentials on the substituents. acs.org Electron-donating groups make the molecule easier to oxidize (lower oxidation potential) and shift the absorption maxima to longer wavelengths (a bathochromic shift). nih.govacs.org Conversely, electron-withdrawing groups have a minimal effect on the absorption maxima. nih.govacs.org A linear correlation exists between the electrochemical gap (the difference between oxidation and reduction potentials) and the energy of the long-wavelength absorption maximum, allowing for predictable tuning of the material's optical properties. acs.org

| Substituent (R) on 2,6-bis(R-benzylidene)cyclohexanone | Oxidation Potential (Ep,a, V) | Reduction Potential (Ep,c, V) | Absorption Maxima (λmax, nm) |

|---|---|---|---|

| -H | 1.45 | -1.39 | 330 |

| -Cl (para) | 1.58 | -1.28 | 333 |

| -NO2 (para) | - | -0.95 | 340 |

| -OCH3 (para) | 1.25 | -1.48 | 359 |

| -N(CH3)2 (para) | 0.72 | -1.63 | 452 |

Data compiled from multiple sources. acs.orgnih.govacs.org Potentials are approximate values measured in MeCN.

Effect of Cycloalkanone Ring Size: The size of the central ring (cyclobutanone, cyclopentanone (B42830), or cyclohexanone) imposes significant geometric constraints that influence the degree of conjugation in the molecule. Decreasing the ring size from cyclohexanone to cyclobutanone (B123998) leads to a more planar molecular geometry. nih.gov This increased planarity enhances the conjugation across the π-system, which is reflected in the electrochemical properties. For instance, dibenzylidene cyclobutanone derivatives show cathodic peak potentials that are shifted to the anodic region compared to their cyclopentanone and cyclohexanone counterparts, indicating they are more easily reduced. nih.gov This highlights how mechanical constraints at the molecular level can be used to tune electronic properties relevant to materials science.

| Central Ring | General Molecular Geometry | Effect on Conjugation | Relative Reduction Potential |

|---|---|---|---|

| Cyclohexanone | Half-chair conformation, less planar | Less effective π-conjugation | More negative |

| Cyclopentanone | Envelope conformation, more planar | Intermediate π-conjugation | Intermediate |

| Cyclobutanone | Nearly planar | More effective π-conjugation | Less negative (easier to reduce) |

Comparative data derived from literature. nih.gov

These structure-property relationships are critical for rational design. By modifying substituents or the core ring structure, researchers can fine-tune the absorption spectra for photoswitching applications, adjust redox potentials for catalytic cycles in MOFs, and control molecular packing in the solid state for advanced materials.

Future Research Directions and Advanced Methodologies

Development of More Sustainable and Greener Synthetic Protocols

The classical synthesis of 2-(4-Methylbenzylidene)cyclohexanone typically involves the Claisen-Schmidt condensation, a reaction often reliant on harsh conditions and volatile organic solvents. mdpi.comnumberanalytics.com The future of its synthesis is geared towards environmentally benign methodologies that align with the principles of green chemistry.

Key areas of development include:

Solvent-free Synthesis: Researchers are exploring solvent-free conditions, often employing grinding or mechanochemical methods, to reduce waste and energy consumption. rsc.orgresearchgate.net For instance, the use of solid catalysts like solid sodium hydroxide (B78521) has shown high yields and purity in the solvent-free synthesis of various chalcones. researchgate.net

Green Solvents: The replacement of traditional organic solvents with greener alternatives such as glycerin or water in micellar media is a promising approach. scielo.bracs.org These solvents are not only less toxic but can also enhance reaction rates and selectivity.

Novel Catalysts: The development of eco-friendly and reusable catalysts is a significant focus. Bismuth(III)chloride and magnesium hydro-sulfate (Mg(HSO₄)₂) are examples of inexpensive and non-toxic inorganic salts that have been successfully used as catalysts in the synthesis of chalcones, offering high yields and short reaction times. rsc.orgtandfonline.com

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.gov

| Greener Approach | Key Features | Example Catalyst/Solvent | Potential Advantages |

|---|---|---|---|

| Solvent-free Synthesis | Reactions conducted without a solvent, often using grinding or mechanochemistry. | Solid NaOH | Reduced waste, lower energy consumption, high yields. researchgate.net |

| Green Solvents | Utilization of environmentally benign solvents. | Glycerin, Water (micellar media) | Lower toxicity, potential for enhanced reaction rates. scielo.bracs.org |

| Novel Catalysts | Development of non-toxic, reusable catalysts. | Bismuth(III)chloride, Mg(HSO₄)₂ | Inexpensive, high efficiency, short reaction times. rsc.orgtandfonline.com |

| Microwave Irradiation | Use of microwave energy to accelerate reactions. | - | Drastically reduced reaction times, improved yields. nih.gov |

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the kinetics and mechanism of the Claisen-Schmidt condensation is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of the reaction are invaluable in this regard.

NMR Spectroscopy: Benchtop Nuclear Magnetic Resonance (NMR) spectrometers are increasingly being used for online and in-line reaction monitoring. magritek.commagritek.com This technique provides detailed structural and quantitative information about reactants, products, and even transient intermediates as the reaction progresses. magritek.commagritek.com By tracking the concentration changes of different species over time, a deeper understanding of the reaction kinetics can be achieved. magritek.commagritek.com

Raman Spectroscopy: In-situ Raman spectroscopy is another powerful tool for monitoring chemical transformations. acs.org It can track changes in specific chemical bonds, such as the C=C bond formation in the chalcone (B49325) backbone, providing insights into the main reaction and potential side reactions. acs.org

Infrared Spectroscopy (FTIR): Fourier Transform Infrared (FTIR) spectroscopy is a well-established technique for identifying functional groups. nih.gov In the context of chalcone synthesis, it can be used to monitor the disappearance of the aldehyde and ketone carbonyl groups and the appearance of the α,β-unsaturated ketone system characteristic of the chalcone product. nih.gov

| Spectroscopic Technique | Information Obtained | Application in Chalcone Synthesis |

|---|---|---|

| NMR Spectroscopy | Structural and quantitative data on reactants, products, and intermediates. magritek.commagritek.com | Real-time monitoring of reaction kinetics and mechanism. magritek.commagritek.com |

| Raman Spectroscopy | Information on specific chemical bond changes. acs.org | Tracking C=C bond formation and identifying side reactions. acs.org |

| FTIR Spectroscopy | Identification of functional groups. nih.gov | Monitoring the conversion of reactants to the chalcone product. nih.gov |

Deepening Computational Studies for Reaction Mechanism Elucidation and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricacies of chemical reactions and predicting molecular properties. bohrium.comscirp.orgnih.gov

Future computational studies on this compound and related chalcones will likely focus on:

Reaction Mechanism Elucidation: DFT calculations can be employed to map out the potential energy surface of the Claisen-Schmidt condensation, identifying transition states and intermediates. uum.edu.myscholarsresearchlibrary.com This provides a detailed, step-by-step understanding of how the reaction proceeds.

Reactivity and Selectivity Prediction: Computational models can predict the reactivity of different starting materials and the selectivity of the reaction under various conditions. scirp.org This can guide the experimental design of more efficient synthetic routes.

Property Prediction: DFT can be used to calculate a wide range of molecular properties, including electronic properties (HOMO-LUMO gap), spectroscopic signatures (NMR, IR spectra), and thermodynamic stability. bohrium.comnih.gov These predictions can be correlated with experimental data to gain a deeper understanding of the compound's behavior.

Exploration of Novel Chemical Transformations and Non-Biological Applications

The reactive α,β-unsaturated ketone moiety in this compound makes it a versatile precursor for the synthesis of a wide array of other compounds, particularly heterocyclic systems. nih.gov

Future research in this area will likely involve:

Synthesis of Novel Heterocycles: Exploring new cyclization reactions to synthesize novel pyrazoles, isoxazoles, pyrimidines, and other heterocyclic compounds from the chalcone scaffold. nih.gov

Development of New Catalytic Systems: Designing new catalysts to promote novel transformations of the chalcone core, leading to the discovery of new reactions and molecular architectures.

Non-Biological Applications: While much research has focused on the biological activities of chalcones, there is growing interest in their non-biological applications. For example, the chromophore in the chalcone structure allows it to absorb UV radiation, making it a potential candidate for development as a sunscreen agent. nih.gov

Integration with Automated Synthesis and Flow Chemistry Platforms

The translation of laboratory-scale synthesis to industrial production requires robust and scalable methodologies. Automated synthesis and flow chemistry offer significant advantages in this regard.

Flow Chemistry: Performing the synthesis of this compound in a continuous flow system can lead to improved reaction control, enhanced safety, and easier scale-up. thieme-connect.deucl.ac.uk Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities.

Automated Synthesis: The integration of robotic systems for reagent handling, reaction monitoring, and product purification can accelerate the discovery and optimization of new synthetic protocols. This high-throughput approach allows for the rapid screening of a large number of reaction conditions.

The future of research on this compound is bright, with a strong emphasis on sustainability, efficiency, and the expansion of its chemical utility. By embracing these advanced methodologies, chemists will continue to unlock the full potential of this versatile chemical compound.

Q & A

Q. What are the standard synthetic routes for 2-(4-Methylbenzylidene)cyclohexanone, and how are reaction conditions optimized?

The compound is commonly synthesized via aldol condensation between 4-methylbenzaldehyde and cyclohexanone under basic conditions. A typical procedure involves refluxing equimolar amounts of the aldehyde and ketone in ethanol with NaOH (40%) for 4 hours, followed by ice quenching and purification . Yield optimization focuses on adjusting the molar ratio of reactants (e.g., 2:1 aldehyde:ketone) and monitoring reaction progress via TLC.

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

Q. What are the primary applications of this compound in organic synthesis?

It serves as a precursor for fluorescent sensors (e.g., detecting metal ions) due to its conjugated system and as a building block for synthesizing benzylphenol derivatives via dehydrogenation .

Q. How can researchers identify and minimize byproducts during synthesis?

Common byproducts include unreacted starting materials or over-condensation products. Column chromatography (silica gel) or recrystallization (methanol) effectively isolates the target compound. TLC monitoring at regular intervals helps terminate reactions before side reactions dominate .

Advanced Research Questions

Q. How do solvent polarity and base concentration influence stereochemical outcomes in aldol condensation?

Polar aprotic solvents (e.g., DMF) enhance enolate formation, favoring E-isomers. Higher base concentrations accelerate enolate generation but may promote side reactions like Cannizzaro oxidation. Kinetic vs. thermodynamic control can be probed via time-resolved NMR .

Q. What strategies resolve discrepancies in reported melting points or yields?

Discrepancies (e.g., mp 60°C vs. 71°C) may arise from polymorphic forms or impurities. Recrystallization solvent screening (e.g., methanol vs. ethanol) and differential scanning calorimetry (DSC) clarify polymorphism. Replicating literature protocols with strict moisture control ensures reproducibility .

Q. How does X-ray crystallography elucidate molecular packing and supramolecular interactions?